molecular formula C16H12ClN3O2 B11695216 (E)-3-chloro-N'-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide

(E)-3-chloro-N'-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B11695216
M. Wt: 313.74 g/mol
InChI Key: YUDHSOPCRPRCIT-UHFFFAOYSA-N
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Description

(E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, an oxoindoline moiety, and a benzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 3-chloro-1-methyl-2-oxoindoline with benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include piperidine acetate and molecular iodine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound’s structure allows it to bind to active sites of target molecules, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group in (E)-3-chloro-N’-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

3-chloro-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide

InChI

InChI=1S/C16H12ClN3O2/c1-20-13-8-3-2-7-12(13)14(16(20)22)18-19-15(21)10-5-4-6-11(17)9-10/h2-9,22H,1H3

InChI Key

YUDHSOPCRPRCIT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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